Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)-
Description
Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)- (IUPAC name: N-(5-oxo-2H-furan-2-yl)benzamide), is a benzamide derivative featuring a 2,5-dihydro-5-oxofuran-2-yl substituent attached to the benzamide scaffold. It is primarily identified as an industrial chemical, though specific applications remain undisclosed in available literature . The compound’s structural uniqueness arises from the fused furanone ring, which introduces both electron-withdrawing (carbonyl group) and heterocyclic characteristics. Its molecular formula is C₁₁H₉NO₃, with a molar mass of 203.20 g/mol .
Properties
CAS No. |
62668-57-9 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-(5-oxo-2H-furan-2-yl)benzamide |
InChI |
InChI=1S/C11H9NO3/c13-10-7-6-9(15-10)12-11(14)8-4-2-1-3-5-8/h1-7,9H,(H,12,14) |
InChI Key |
SIVRYYUZRJYOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2C=CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2,5-dihydrofuran-2-one in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and benzamide group may play a role in binding to enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s core structure distinguishes it from other benzamide derivatives, which often exhibit modifications in the aromatic ring, substituent positions, or additional functional groups. Key comparisons include:
Key Observations :
Physico-Chemical Properties
Substituents significantly impact properties such as hydrogen-bonding capacity, logP (lipophilicity), and solubility:
Key Observations :
Key Observations :
- The absence of bulky or charged groups in the target compound may limit its utility in specific biological interactions compared to derivatives with tailored substituents .
- Halogenated derivatives (e.g., chloro, trifluoromethyl) enhance binding affinity to hydrophobic enzyme pockets, as seen in CTPB .
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